molecular formula C16H21NO4 B6906170 N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B6906170
M. Wt: 291.34 g/mol
InChI Key: IIUMYQJGOIWIOM-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and a carboxamide functional group, which is known for its stability and reactivity.

Properties

IUPAC Name

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-10-13(11-3-4-11)17-16(18)12-5-6-14-15(9-12)21-8-2-7-20-14/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUMYQJGOIWIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxepine Core: This step involves the cyclization of a suitable precursor to form the benzodioxepine ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

    Attachment of the Cyclopropyl and Methoxyethyl Groups: These groups are typically introduced through alkylation reactions, where the benzodioxepine core is treated with appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the carboxamide group to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its stability and reactivity make it a promising candidate for therapeutic agents.

    Industry: Used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its benzodioxepine core, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

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